molecular formula C17H14O4 B11843962 3-Hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one CAS No. 88252-62-4

3-Hydroxy-8-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one

Cat. No.: B11843962
CAS No.: 88252-62-4
M. Wt: 282.29 g/mol
InChI Key: CNULLTVRPQYJSN-UHFFFAOYSA-N
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Description

3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol.

    Substitution: The methoxy and tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a chromone derivative, while reduction may produce a chromanol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxyflavone: A flavonoid with similar antioxidant properties.

    8-methoxyflavone: Known for its potential anticancer activity.

    2-(p-tolyl)chromone: Studied for its antimicrobial properties.

Uniqueness

3-hydroxy-8-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.

Properties

CAS No.

88252-62-4

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-hydroxy-8-methoxy-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-10-6-8-11(9-7-10)16-15(19)14(18)12-4-3-5-13(20-2)17(12)21-16/h3-9,19H,1-2H3

InChI Key

CNULLTVRPQYJSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)OC)O

Origin of Product

United States

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